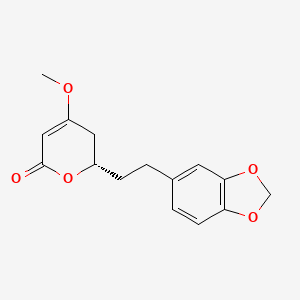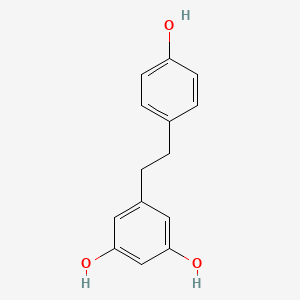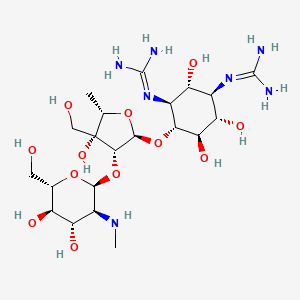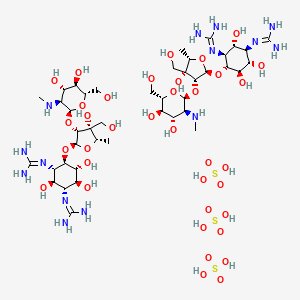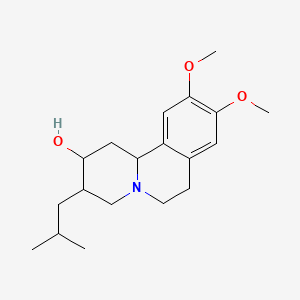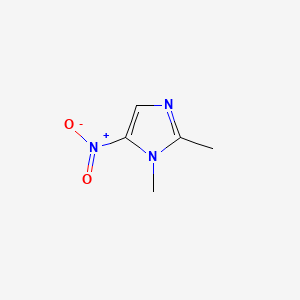
Dimetridazole
Übersicht
Beschreibung
Dimetridazol, auch bekannt als 1,2-Dimethyl-5-nitroimidazol, gehört zur Klasse der Nitroimidazol-Medikamente. Es wurde ursprünglich als Antiparasitikum verwendet, insbesondere zur Bekämpfung von Protozoeninfektionen. Historisch gesehen wurde Dimetridazol häufig dem Geflügel Futter zugesetzt, was zu seinem Vorkommen in Eiern führte. Aufgrund von Bedenken hinsichtlich seiner potenziellen Karzinogenität wurde seine Verwendung rechtlich eingeschränkt. Trotzdem können immer noch Spuren von Dimetridazol in Eiern gefunden werden .
2. Herstellungsmethoden
Dimetridazol kann über verschiedene Wege synthetisiert werden. Die gängigste Synthesemethode beinhaltet die Nitrierung von 1,2-Dimethylimidazol. Hier sind die Schritte:
-
Nitrierung von 1,2-Dimethylimidazol: : Salpetersäure (HNO~3~) reagiert mit 1,2-Dimethylimidazol, um eine Nitrogruppe (NO~2~) an der 5-Position einzuführen, wodurch Dimetridazol entsteht.
-
Reaktionsbedingungen: : Die Nitrierungsreaktion erfolgt typischerweise unter sauren Bedingungen, wobei Schwefelsäure (H~2~SO~4~) als Katalysator dient.
-
Industrielle Produktion: : Dimetridazol wird aufgrund seiner eingeschränkten Zulassung nicht mehr in großem Umfang in der industriellen Produktion eingesetzt. frühere Verfahren umfassten die großtechnische Synthese unter Verwendung des oben beschriebenen Prozesses.
Wirkmechanismus
Target of Action
Dimetridazole, a member of the nitroimidazole class of drugs, primarily targets protozoan infections . It is selectively taken up by anaerobic microorganisms and protozoa .
Mode of Action
It is known that this compound and other nitroimidazoles are prodrugs that are reductively activated under low oxygen tension . This reduction leads to the formation of intermediate compounds and free radicals that are toxic to the cell . These toxic intermediates bind to the DNA of the organisms, blocking nucleic acid synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reduction of the nitro group of the drug, which is only made by anaerobic bacteria and protozoa . This reduction process leads to the fragmentation of the imidazole ring and the formation of toxic intermediates . These intermediates disrupt the normal function and replication of DNA, inhibiting the growth and spread of the infection .
Pharmacokinetics
It is known that dose adjustments may be required in patients with hepatic impairment, as clearance is impaired in these patients . The clearance of metronidazole, a similar nitroimidazole, in the kidneys is estimated at 10 mL/min/1.73 m2 .
Result of Action
The result of this compound’s action is the effective combat of protozoan infections . By inhibiting the growth and spread of the infection, this compound helps to control and eliminate the disease. Due to suspicions of it being carcinogenic, its use has been legally limited .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it used to be commonly added to poultry feed, leading to it being found in eggs . Due to suspicions of it being carcinogenic, its use in this environment has been legally limited . It is now banned as a livestock feed additive in many jurisdictions .
Biochemische Analyse
Biochemical Properties
Dimetridazole is a part of the 5-nitroimidazole drug class . It has been traditionally used for the prevention and treatment of histomoniasis in turkeys, trichomoniasis in pigeons, genital trichomoniasis in cattle, and the prevention and treatment of haemorrhagic enteritis in pigs
Cellular Effects
This compound has shown mutagenic activity in bacterial tests, which was linked to the enzyme activity of the nitroreductases of the bacteria used in the tests . It did not show any mutagenic activity in numerous other tests . It was inferred that this compound was not a genotoxic compound .
Molecular Mechanism
It is known that this compound and other nitroimidazoles are reduced in bacteria where they are metabolized to cytotoxic derivatives that bind to DNA, causing loss of the helical structure, strand breakage, and impairment of DNA function .
Temporal Effects in Laboratory Settings
This compound is rapidly metabolized and eliminated in treated animals . The information available indicates considerable metabolization of this compound and rapid elimination of the metabolites produced . More detailed studies are needed to understand the long-term effects of this compound on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, this compound has shown to produce an increase in the incidence of benign mammary tumors. This effect occurs in males at a dose of 2000 ppm and in females at doses of 2000 and 400 ppm. Doses of 10 and 100 ppm have no effect .
Metabolic Pathways
The metabolic pathways of this compound involve considerable metabolization and rapid elimination of the metabolites produced
Transport and Distribution
It is known that this compound is absorbed from the gastrointestinal tract in both laboratory and target species .
Subcellular Localization
It is known that this compound is absorbed from the gastrointestinal tract in both laboratory and target species .
Vorbereitungsmethoden
Dimetridazole can be synthesized through various routes. The most common synthetic method involves the nitration of 1,2-dimethylimidazole. Here are the steps:
-
Nitration of 1,2-dimethylimidazole: : Nitric acid (HNO~3~) reacts with 1,2-dimethylimidazole to introduce a nitro group (NO~2~) at the 5-position, yielding this compound.
-
Reaction Conditions: : The nitration reaction typically occurs under acidic conditions, with sulfuric acid (H~2~SO~4~) as the catalyst.
-
Industrial Production: : this compound is no longer widely used in industrial production due to its restricted status. historical methods involved large-scale synthesis using the above process.
Analyse Chemischer Reaktionen
Dimetridazol kann verschiedene Arten von Reaktionen eingehen:
Reduktion: Die Reduktion der Nitrogruppe (NO~2~) kann zu der entsprechenden Aminoverbindung führen.
Substitution: Dimetridazol kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen: Reagenzien wie Reduktionsmittel (z. B. SnCl2) werden für die Reduktion verwendet, während verschiedene Nukleophile (z. B. Amine) die Nitrogruppe substituieren können.
Hauptprodukte: Das Hauptprodukt der Reduktion ist das Aminoderivat von Dimetridazol.
Wissenschaftliche Forschungsanwendungen
Veterinärmedizin: Historisch wurde es zur Behandlung von Vogelkrankheiten wie Kokzidiose und Trichomoniasis eingesetzt.
Forschung: Dimetridazol wurde hinsichtlich seiner antimikrobiellen Eigenschaften und potenziellen therapeutischen Wirkungen untersucht.
5. Wirkmechanismus
Der genaue Mechanismus, durch den Dimetridazol seine Wirkungen entfaltet, ist nicht vollständig geklärt. Wahrscheinlich beinhaltet er eine Interferenz mit dem Stoffwechsel von Protozoen, was zu deren Tod führt. Dimetridazol kann bestimmte Enzyme oder Stoffwechselwege innerhalb der Parasiten angreifen.
Vergleich Mit ähnlichen Verbindungen
Dimetridazol ist aufgrund seiner spezifischen chemischen Struktur und seiner historischen Verwendung einzigartig. Zu ähnlichen Verbindungen gehören Metronidazol und Nimorazol, die beide ebenfalls zur Klasse der Nitroimidazole gehören.
Eigenschaften
IUPAC Name |
1,2-dimethyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPYPUJPLLOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020497 | |
| Record name | 1,2-Dimethyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-92-8 | |
| Record name | Dimetridazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimetridazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dimetridazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimetridazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETRIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59P7XNB8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimetridazole exert its antimicrobial effect?
A1: While the exact mechanism is not fully elucidated, this compound is believed to function as a prodrug. [] Under anaerobic conditions, it is reduced, forming cytotoxic metabolites that interact with DNA. [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. []
Q2: Which microorganisms are particularly susceptible to this compound?
A2: this compound exhibits activity against a range of anaerobic protozoa and some bacteria. [] Notably, it has shown efficacy against Tritrichomonas foetus, a parasite causing bovine trichomoniasis. [, , ] It also demonstrates effectiveness against Histomonas meleagridis, a protozoan responsible for blackhead disease in turkeys. [, , ]
Q3: Does this compound affect the gut microbiota in animals?
A3: Yes, this compound can alter the composition of gut microbiota. Studies in mice showed a decrease in lactobacilli, a beneficial bacterial group, during Spironucleus muris infection, possibly due to the parasite feeding on them. [] Treatment with this compound further affected the gut microbial balance, leading to a significant increase in coliform bacteria. [] This shift highlights the potential impact of this compound on the host's gut ecosystem.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol.
Q5: How does this compound perform under different storage conditions?
A5: Studies indicate that this compound injection is stable under room temperature but exhibits instability when exposed to light. [] This suggests the importance of light-protected storage for maintaining the drug's potency.
Q6: Does this compound degrade during food preparation?
A6: Research on the stability of this compound residues in chicken meat and eggs revealed that cooking does not completely eliminate the drug. [] While some leaching into cooking juices occurs, a significant portion of the residue remains in the cooked food.
Q7: Has this compound been investigated for catalytic applications?
A7: Based on the provided research, there is no evidence suggesting the use of this compound as a catalyst. Its applications primarily focus on its antimicrobial properties.
Q8: Are there any computational studies exploring the interactions of this compound with its targets?
A8: While the provided research does not explicitly mention computational studies on this compound's target interactions, it highlights the use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for drug residue analysis. [, ] Computational methods could complement these techniques by providing insights into drug-target binding affinities and potential resistance mechanisms.
Q9: How do structural modifications of this compound affect its activity?
A9: The efficacy of this compound is closely linked to its nitroimidazole core. [] Modifications to this core structure can significantly impact its activity, potency, and selectivity. For instance, replacing the methyl groups with other substituents could alter its redox potential, thereby influencing its activation and subsequent effects on target organisms.
Q10: What strategies can be employed to enhance the stability or solubility of this compound?
A10: Formulating this compound as water-soluble salts has been explored to improve its solubility and bioavailability. [, ] This approach aims to facilitate drug administration and potentially enhance its therapeutic efficacy.
Q11: What are the regulatory implications of this compound use in food-producing animals?
A11: Due to concerns about potential carcinogenicity and genotoxicity, this compound is banned for use in food-producing animals in many countries, including those within the European Union. [, ] Despite these regulations, illegal use persists, highlighting the need for effective monitoring and control measures. []
Q12: How is this compound metabolized in animals?
A12: In pigs, this compound undergoes significant biotransformation in the liver. [] The primary metabolic pathway involves hydroxylation, leading to the formation of 1-methyl-2-hydroxymethyl-5-nitroimidazole. [] A minor pathway includes N-demethylation, yielding 2-methyl-(4,5)-nitroimidazole. []
Q13: Are there any long-term effects associated with this compound exposure?
A13: While the provided research focuses on immediate effects and residue depletion, long-term effects of this compound exposure, particularly in humans, require further investigation. Its genotoxic and carcinogenic potential raises concerns about potential health risks associated with prolonged or repeated exposure.
Q14: What in vitro models have been used to study the efficacy of this compound?
A14: Researchers have employed in vitro assays using Histomonas meleagridis cultures to evaluate the effectiveness of this compound and other antiprotozoal drugs. [] These assays provide insights into the drug's minimum lethal concentration and the time required to achieve parasite death.
Q15: Are there known instances of resistance to this compound?
A15: Research on Tritrichomonas foetus revealed the development of resistance to this compound in experimentally infected hamsters. [] This resistance persisted even after extended periods, indicating a stable phenotypic change in the parasite.
Q16: Does this compound exhibit cross-resistance with other antimicrobial agents?
A16: Yes, cross-resistance between this compound and other nitroimidazoles, such as metronidazole and aminitrozole, has been observed in Tritrichomonas foetus. [] This finding suggests shared resistance mechanisms among this drug class.
Q17: What are the known toxicological effects of this compound?
A17: this compound has raised concerns due to its potential genotoxic and carcinogenic properties, particularly in long-term exposure scenarios. [, ] While studies on its acute toxicity are available, further research is needed to thoroughly assess its long-term safety profile in both animals and humans.
Q18: What analytical techniques are commonly used for this compound detection and quantification?
A18: High-performance liquid chromatography (HPLC) coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS), has been widely employed for the analysis of this compound and its metabolites in various matrices, including animal tissues, feed, and honey. [, , , , ]
Q19: How is the accuracy and reliability of this compound analytical methods ensured?
A19: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of this compound measurements. Researchers employ rigorous validation procedures following established guidelines, such as the European Commission Decision 2002/657/EC, to demonstrate the fitness of analytical methods for their intended purpose. []
Q20: Does this compound pose any environmental risks?
A20: The persistence and potential bioaccumulation of this compound in the environment, particularly in aquatic ecosystems, raises concerns about its ecological impact. [] Further research is needed to fully evaluate its long-term effects on aquatic organisms and develop strategies for mitigating potential risks.
Q21: How does the dissolution rate of this compound formulations influence its bioavailability?
A21: The rate at which this compound dissolves from its formulated form can significantly affect its absorption and bioavailability. [, ] Formulations with faster dissolution rates generally lead to quicker absorption and higher drug concentrations in the bloodstream.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




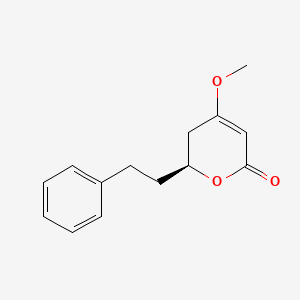

![(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol](/img/structure/B1670608.png)
